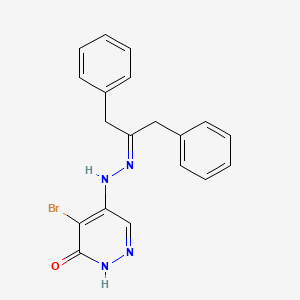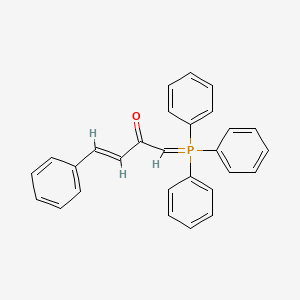
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is an organophosphorus compound characterized by the presence of a phosphanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one typically involves the reaction of a phosphine with an appropriate carbonyl compound under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced through batch or continuous flow processes. These methods ensure high purity and yield, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other derivatives.
Substitution: The phenyl or phosphanylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
Medicine
The compound’s potential medicinal applications may include its use as a precursor for the synthesis of pharmaceuticals or as a ligand in drug development.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one involves its interaction with specific molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations. The pathways involved may include the formation of intermediate complexes or the activation of specific functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Phosphine oxides: Compounds formed by the oxidation of phosphines.
Phosphonium salts: Derivatives of phosphines with various applications in chemistry.
Uniqueness
(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is unique due to its specific structure, which combines a phosphanylidene group with a phenyl-substituted butenone. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C28H23OP |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(E)-4-phenyl-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C28H23OP/c29-25(22-21-24-13-5-1-6-14-24)23-30(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H/b22-21+ |
InChI-Schlüssel |
PJQGYSKPYFOBNV-QURGRASLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
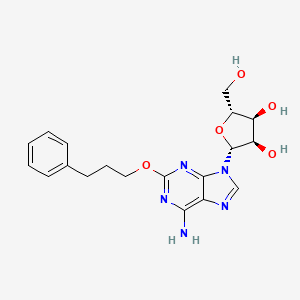

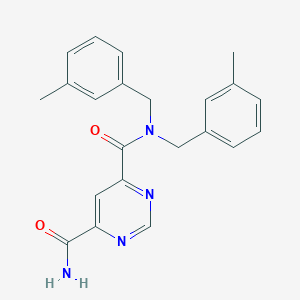

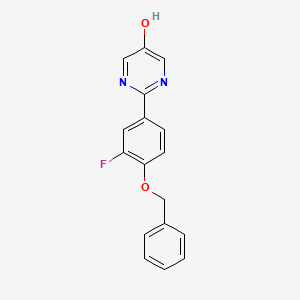
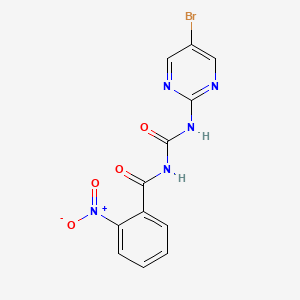
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)

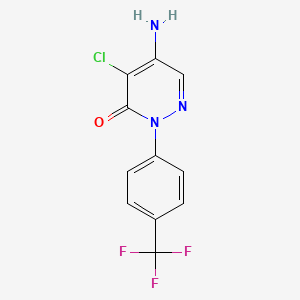
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)


